molecular formula C19H33NO B14299976 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one CAS No. 114589-98-9

1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one

Cat. No.: B14299976
CAS No.: 114589-98-9
M. Wt: 291.5 g/mol
InChI Key: VYHJUIGUQSXTRS-UHFFFAOYSA-N
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Description

1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one is a complex organic compound belonging to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by its unique structure, which includes a butyl group attached to a dodecahydroacridine moiety, and an ethanone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.

    Hydrogenation: The acridine core is then subjected to hydrogenation to obtain the dodecahydroacridine structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and hydrogen gas.

    Butylation: The dodecahydroacridine is then alkylated with butyl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the butyl group.

    Ketone Formation: Finally, the ethanone functional group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride)

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids

    Reduction: Alcohols

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Acridine derivatives are known for their photophysical properties, making this compound useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

    1-(9-Butyldodecahydroacridin-10(1H)-yl)propan-1-one: Similar structure with a propanone group instead of an ethanone group.

    1-(9-Butyldodecahydroacridin-10(1H)-yl)butan-1-one: Similar structure with a butanone group instead of an ethanone group.

Uniqueness: 1-(9-Butyldodecahydroacridin-10(1H)-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanone group, in particular, may influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

114589-98-9

Molecular Formula

C19H33NO

Molecular Weight

291.5 g/mol

IUPAC Name

1-(9-butyl-2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-acridin-10-yl)ethanone

InChI

InChI=1S/C19H33NO/c1-3-4-9-15-16-10-5-7-12-18(16)20(14(2)21)19-13-8-6-11-17(15)19/h15-19H,3-13H2,1-2H3

InChI Key

VYHJUIGUQSXTRS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2CCCCC2N(C3C1CCCC3)C(=O)C

Origin of Product

United States

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